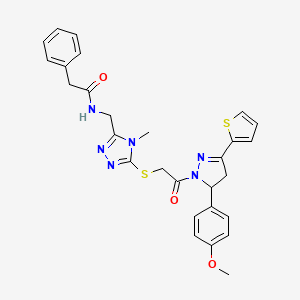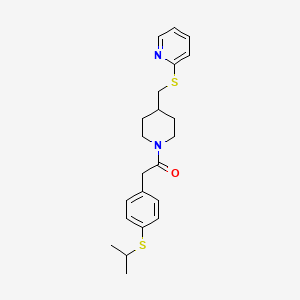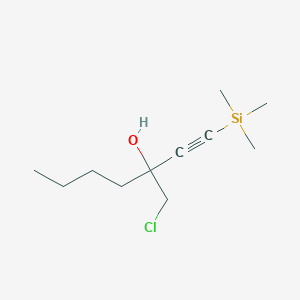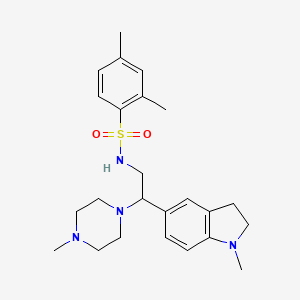
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of complex organic compounds involves understanding their synthesis, molecular structure, chemical reactions, and properties. Compounds like the one you're interested in often require multi-step synthesis, involving the formation of key functional groups and molecular scaffolding that contribute to their biological or chemical activity.
Synthesis Analysis
The synthesis of complex organic molecules typically involves sequential reactions, starting from simpler precursors. For example, compounds with structures incorporating piperazine and indazole motifs are often synthesized through reactions that build these rings step by step. One common strategy might involve coupling reactions, nucleophilic substitutions, and cyclization steps to construct the core structure, followed by further functionalization to introduce specific substituents (O’Donnell, Singer, Brubaker, & Mckinley, 2004).
Molecular Structure Analysis
The molecular structure of organic compounds is elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). These techniques help in understanding the conformation, stereochemistry, and electronic structure of the molecule, which are crucial for predicting its reactivity and interaction with biological targets. For instance, structural studies can reveal the preferred conformation of rings and the orientation of substituents, which significantly impact the compound's properties and activity (Karthik et al., 2021).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. For instance, piperazine and indazole rings may undergo nucleophilic substitution, electrophilic addition, or cycloaddition reactions, depending on the presence of activating or deactivating substituents. The study of these reactions enables the modification of the compound to enhance its desired properties or to introduce new functionalities (Manasa et al., 2020).
Physical Properties Analysis
The physical properties of organic compounds, including melting point, boiling point, solubility, and crystal structure, are crucial for their practical application and handling. These properties are determined by the compound's molecular structure and can be predicted or measured experimentally. For example, the crystal structure analysis provides insights into the molecular packing, which can affect the compound's stability and solubility (Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards various reagents, and stability under different conditions, are essential for understanding the behavior of organic compounds in chemical reactions or biological systems. These properties are influenced by the compound's functional groups and overall molecular structure. Studies on similar compounds can provide valuable insights into the reactivity patterns and potential chemical transformations (Huang et al., 2021).
Propiedades
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S/c22-17(16-14-3-1-2-4-15(14)18-19-16)21-9-7-20(8-10-21)13-5-11-25(23,24)12-6-13/h13H,1-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEDBBCHWFZXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N3CCN(CC3)C4CCS(=O)(=O)CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-N-benzyl-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2482409.png)


![N-Methyl-N-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2482414.png)
![N-(4-ethoxyphenyl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2482415.png)
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine];dihydrochloride](/img/structure/B2482417.png)


![{1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol](/img/structure/B2482422.png)

